5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)-
Description
Introduction to Fluorinated Uridine Analogues in Antiviral Research
Historical Development of 2′-Modified Nucleotide Analogues
The exploration of 2′-modified nucleosides began in the mid-20th century with the discovery that alterations to the ribose moiety could modulate antiviral activity while reducing host toxicity. Early analogues, such as 2′-deoxycytidine, demonstrated limited efficacy due to rapid enzymatic degradation and poor bioavailability. The introduction of fluorine at the 2′ position marked a turning point, as its electronegativity and small atomic radius preserved the sugar pucker conformation critical for binding viral polymerases.
A breakthrough emerged in the 2000s with the development of sofosbuvir, a 2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine prodrug, which revolutionized hepatitis C virus (HCV) treatment by achieving cure rates exceeding 90%. This success validated the 2′-fluoro-2′-methyl motif as a viable strategy for evading viral resistance and enhancing triphosphate formation in target cells. Subsequent studies expanded this approach to other viruses, including human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), underscoring the broad applicability of 2′-modified fluorinated nucleosides.
Table 1: Key Milestones in 2′-Modified Nucleotide Development
Structural Rationale for 2′-Deoxy-2′-Fluoro-2′-Methyl Substitution Pattern
The 2′-deoxy-2′-fluoro-2′-methyl substitution pattern addresses three critical challenges in nucleoside drug design: metabolic stability, polymerase selectivity, and resistance mitigation.
- 2′-Deoxy Modification : Removing the hydroxyl group at the 2′ position prevents phosphorylation by host kinases, reducing off-target effects. This modification also mimics natural deoxyribonucleotides, facilitating incorporation into viral RNA by polymerases.
- 2′-Fluoro Substitution : Fluorine’s electronegativity stabilizes the North-type (C3′-endo) sugar pucker, which is preferred by viral RNA-dependent RNA polymerases (RdRps) like HCV NS5B. This conformation enhances binding affinity and reduces enzymatic recognition of the analogue as a non-native substrate.
- 2′-Methyl Group : The methyl substituent introduces steric hindrance, disrupting interactions with viral polymerases that have mutated to accommodate smaller residues (e.g., S282T in HCV). This “steric shielding” effect preserves activity against resistant strains.
The synergistic effects of these modifications are evident in sofosbuvir’s prodrug design, where the 2′-fluoro-2′-methyl motif, combined with a phosphoramidate prodrug moiety, ensures efficient intracellular delivery and prolonged triphosphate half-life (>100 hours in hepatocytes).
Table 2: Structural Features and Biochemical Impacts
Role of (2′R) Configuration in Biological Activity
The (2′R) stereochemistry is pivotal for the antiviral efficacy of 2′-deoxy-2′-fluoro-2′-methyluridine derivatives. X-ray crystallography studies of sofosbuvir’s active metabolite, β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine triphosphate, revealed that the (2′R) configuration aligns the fluorine and methyl groups in a spatial arrangement that mimics natural nucleotide substrates. This alignment facilitates:
- Optimal Base Pairing : The (2′R) configuration positions the uracil base for Watson-Crick pairing with adenine in the viral RNA template, ensuring efficient incorporation into the growing strand.
- Resistance to Exonucleolytic Proofreading : Viral exonucleases struggle to excise the analogue due to the fluorine-induced rigidity and methyl group steric effects, leading to chain termination.
- Stereoselective Phosphorylation : The (2′R) isomer is preferentially phosphorylated by host kinases, as demonstrated in rhesus macaque studies where the (2′R)-configured triphosphate achieved intracellular concentrations 10-fold higher than the (2′S) diastereomer.
The importance of stereochemistry extends to synthetic methods. For instance, the neighboring-group participation mechanism proposed for 2′,3′-difluoro uridine synthesis ensures high stereoselectivity, yielding the (2′R) configuration as the predominant product. This stereochemical precision is critical, as even minor enantiomeric impurities can reduce antiviral potency by competing with the active triphosphate form.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN2O8P/c1-10(11)7(15)5(4-20-22(17,18)19)21-8(10)13-3-2-6(14)12-9(13)16/h2-3,5,7-8,15H,4H2,1H3,(H,12,14,16)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJZLQMRDFLNSW-VPCXQMTMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN2O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319154 | |
| Record name | PSI 7411 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015073-43-4 | |
| Record name | PSI 7411 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015073-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PSI-7411 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015073434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSI 7411 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSI-7411 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOL8KAC85O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
PSI-7411 primarily targets the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of the HCV RNA genome, making it a key target for antiviral therapy.
Mode of Action
To inhibit the HCV NS5B RNA-dependent RNA polymerase, PSI-7411 must be metabolized to its active triphosphate form. The first step in this process involves the hydrolysis of the carboxyl ester by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), a stereospecific reaction.
Biochemical Pathways
Following the hydrolysis of the ester, a nucleophilic attack on the phosphorus by the carboxyl group results in the spontaneous elimination of phenol and the production of an alaninyl phosphate metabolite, PSI-352707. The amino acid moiety of PSI-352707 is then removed by histidine triad nucleotide-binding protein 1 (Hint1), yielding the 5’-monophosphate form, PSI-7411. PSI-7411 is then consecutively phosphorylated to the diphosphate, PSI-7410, and to the active triphosphate metabolite, PSI-7409, by UMP-CMP kinase and nucleoside diphosphate kinase, respectively.
Pharmacokinetics
The pharmacokinetics of PSI-7411 involve a series of transformations to reach its active form. The compound demonstrates potential for improving deficiencies in oral absorption, metabolism, tissue distribution, cellular accumulation, phosphorylation, and overall potency. The majority of systemic drug exposure is from the nucleoside GS-331007, a metabolite of PSI-7411.
Result of Action
The result of PSI-7411’s action is the potent inhibition of HCV RNA replication, both in vitro and in vivo. By targeting and inhibiting the HCV NS5B RNA-dependent RNA polymerase, PSI-7411 disrupts the replication of the HCV RNA genome, thereby exerting its antiviral effects.
Action Environment
The action of PSI-7411 can be influenced by various environmental factors. For instance, the expression levels of enzymes like CatA and CES1, which are involved in the metabolism of PSI-7411, can vary between different cell types. Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of PSI-7411.
Biochemical Analysis
Biochemical Properties
PSI-7411 interacts with several enzymes during its metabolic activation. The first step in its activation involves the hydrolysis of the carboxyl ester by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1). This is followed by a nucleophilic attack on the phosphorus by the carboxyl group, resulting in the production of an alaninyl phosphate metabolite, PSI-352707. The removal of the amino acid moiety of PSI-352707 is catalyzed by histidine triad nucleotide-binding protein 1 (Hint1) to give the 5’-monophosphate form, PSI-7411.
Cellular Effects
The cellular effects of PSI-7411 are primarily related to its antiviral activity. As a prodrug, PSI-7411 is metabolized into its active form within cells, where it can inhibit the replication of HCV. This occurs through the inhibition of the HCV NS5B RNA-dependent RNA polymerase.
Molecular Mechanism
The molecular mechanism of PSI-7411 involves several steps. After being metabolized to PSI-7411, it is further phosphorylated to the diphosphate, PSI-7410, by UMP-CMP kinase. It is then converted to the active triphosphate metabolite, PSI-7409, by nucleoside diphosphate kinase. PSI-7409 is the active form that inhibits the HCV NS5B RNA-dependent RNA polymerase.
Metabolic Pathways
PSI-7411 is involved in a specific metabolic pathway that leads to its activation. This pathway involves several enzymes, including CatA, CES1, Hint1, UMP-CMP kinase, and nucleoside diphosphate kinase.
Biological Activity
5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)- is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of antiviral therapies and cancer treatment. This compound is structurally related to uridine, with modifications that enhance its stability and efficacy. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)- can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₄FN₂O₈P |
| Molecular Weight | 348.20 g/mol |
| CAS Number | 146954-75-8 |
This compound features a fluorine atom at the 2' position of the sugar moiety, which contributes to its biological activity by enhancing binding affinity to target enzymes and improving resistance to nucleases.
Antiviral Activity
Research indicates that 5'-Uridylic acid derivatives exhibit significant antiviral properties. For instance, studies have shown that compounds like sofosbuvir, a direct-acting antiviral agent for hepatitis C, are derived from similar structures. The fluorine modification enhances the compound's ability to inhibit viral RNA polymerases, effectively reducing viral replication rates in infected cells .
Anticancer Properties
In vitro studies have demonstrated that 5'-Uridylic acid derivatives can inhibit the growth of various cancer cell lines. For example, derivatives have been tested against murine leukemia cells (L5178Y), showing a cytostatic effect comparable to established chemotherapeutics . The mechanism appears to involve interference with nucleotide metabolism and DNA synthesis pathways.
The biological activity of 5'-Uridylic acid is primarily attributed to its role as a nucleotide analog. It competes with natural nucleotides for incorporation into RNA and DNA, leading to:
- Inhibition of RNA synthesis : By mimicking uridine, it disrupts the normal function of RNA polymerases.
- Induction of apoptosis : Altered nucleotide pools can trigger cellular stress responses, leading to programmed cell death in cancerous cells.
Study on Murine Leukemia Cells
A study conducted by researchers synthesized various phosphorodiamidate derivatives of 5-fluoro-2'-deoxyuridine and tested their efficacy against murine leukemia cells. The most active derivative produced a cytostatic effect similar to that of traditional chemotherapeutics . This highlights the potential for using modified uridine derivatives in cancer therapy.
Clinical Implications in Hepatitis C Treatment
Sofosbuvir, a prodrug of a similar nucleoside analog, has been extensively studied in clinical trials for hepatitis C treatment. Its efficacy has led to high cure rates among patients with chronic hepatitis C infection. The structural similarities with 5'-Uridylic acid suggest that further research could enhance therapeutic strategies against viral infections .
Synthesis Methods
The synthesis of 5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)- has been optimized through various methodologies:
- Phosphorylation Techniques : Utilizing phosphorodichloridate intermediates allows for efficient introduction of the phosphate group while maintaining structural integrity.
- Fluorination Strategies : Employing Lewis acids in organic solvents facilitates the selective fluorination at the 2' position without compromising other functional groups .
Summary Table of Synthesis Methods
| Methodology | Advantages | Limitations |
|---|---|---|
| Phosphorylation | High yield and purity | Requires careful handling |
| Fluorination with Lewis Acid | Simple reaction conditions | Potential for side reactions |
Scientific Research Applications
Antiviral Applications
One of the primary applications of 5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)- is in the development of antiviral therapies. It has been studied as a potential inhibitor of viral replication, particularly against hepatitis C virus (HCV) and other RNA viruses.
Case Study: Sofosbuvir
Sofosbuvir is a prodrug that is metabolized into its active form, which includes the component 2'-deoxy-2'-fluoro-β-C-methyluridine-5'-monophosphate. This active metabolite demonstrates potent antiviral activity against HCV by inhibiting the viral polymerase enzyme, thereby preventing viral replication. The structural similarities between Sofosbuvir and 5'-Uridylic acid, (2'R)- suggest that this compound could serve as a scaffold for designing new antiviral agents targeting similar pathways .
Biochemical Research
In biochemical research, 5'-Uridylic acid, (2'R)- is utilized as a substrate for various enzymatic reactions due to its structural resemblance to natural nucleotides. Its modified structure allows researchers to study enzyme kinetics and mechanisms in nucleic acid metabolism.
Applications in Enzyme Studies
The compound can be employed in assays to evaluate the activity of nucleoside triphosphate hydrolases and polymerases. By incorporating this modified nucleotide into RNA or DNA strands, researchers can investigate how modifications affect enzymatic reactions and stability .
Drug Development
The unique properties of 5'-Uridylic acid, (2'R)- have made it an important candidate in drug development processes. Its ability to mimic natural nucleotides while providing enhanced stability makes it suitable for creating new therapeutic agents.
Potential for New Therapeutics
Research indicates that derivatives of this compound may exhibit improved pharmacokinetic profiles compared to traditional nucleosides. This has implications not only for antiviral drugs but also for treatments targeting other diseases where nucleoside analogs are effective .
Comparison with Similar Compounds
2'-C-Methyl Nucleosides
Key Insight: The 2'-fluoro group in 2'-F-2'-C-Me-uridine enhances binding affinity by 3-fold compared to non-fluorinated 2'-C-Me analogs, underscoring fluorine’s electronic effects .
4'-Thionucleosides
Key Insight: The 4'-thio substitution reduces antiviral potency significantly, highlighting the importance of the furanose oxygen in polymerase interactions .
Sugar Configuration Analogs
Key Insight: The (2'R) configuration in 2'-F-2'-C-Me-uridine minimizes off-target inhibition of human ribonucleotide reductase (RNR), unlike arabinofuranosyl analogs, which exhibit 10–30-fold higher RNR inhibition and cytotoxicity .
Prodrug Strategies
Key Insight: The ProTide technology (aryloxyphosphoramidate) in Sofosbuvir bypasses the rate-limiting first phosphorylation step, achieving 90% active triphosphate delivery .
Metabolic and Mechanistic Differentiation
- Metabolic Activation :
- Resistance Profile: Sofosbuvir’s 2'-F-2'-C-Me modification confers a high barrier to resistance (S282T mutation reduces efficacy by only 2–5-fold) . Non-fluorinated analogs (e.g., 2'-C-Me) show 10-fold resistance shifts with S282T .
Q & A
Q. What key structural features of 5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, (2'R)- contribute to its antiviral activity?
The compound's activity arises from its 2'-fluoro-2'-C-methyl modification, which induces a steric block in viral polymerases and enhances metabolic stability. The fluorine atom increases electronegativity, improving binding affinity to the HCV NS5B polymerase active site. The methyl group restricts ribose flexibility, favoring the 3'-endo conformation required for polymerase recognition . Structural validation via X-ray crystallography (e.g., resolving the Sp-phosphoramidate stereochemistry) confirms these interactions .
Q. What synthetic strategies ensure stereochemical purity during its synthesis?
Critical steps include:
- Stereoselective glycosylation to install the 2'-fluoro-2'-C-methyl-β-D-ribose moiety.
- Phosphoramidate prodrug formulation to enhance cellular uptake, achieved by coupling with L-alanine isopropyl ester.
- Chiral chromatography or crystallization to isolate the (2'R)-diastereomer, as stereochemical purity directly impacts triphosphate formation and antiviral efficacy .
Q. What in vitro assays evaluate its inhibitory activity against viral polymerases?
- HCV replicon assays in Huh-7 cells measure RNA replication inhibition (EC₅₀ values).
- Polymerase inhibition assays using purified NS5B RdRp and radiolabeled NTPs quantify competitive inhibition (Ki values).
- Triphosphate stability studies in primary hepatocytes confirm prolonged intracellular half-life, a key determinant of sustained antiviral activity .
Advanced Research Questions
Q. How does the metabolic activation pathway influence efficacy and selectivity?
The prodrug undergoes sequential enzymatic processing:
Esterase cleavage (e.g., cathepsin A) releases the nucleoside monophosphate.
Hint1-mediated deamination removes the amino acid moiety.
Kinase phosphorylation (e.g., nucleoside diphosphate kinase) generates the active triphosphate.
Selectivity arises from tissue-specific expression of activation enzymes (e.g., high CES1 in liver cells) and low off-target phosphorylation in non-parenchymal cells .
Q. How are discrepancies in antiviral activity across HCV genotypes addressed experimentally?
- Genotype-specific replicons (1a, 1b, 2a) are used to assess variability in RdRp binding pockets.
- Resistance profiling identifies mutations (e.g., S282T) that reduce triphosphate incorporation.
- Molecular dynamics simulations compare NS5B structural flexibility to rationalize differential inhibition .
Q. What methodologies confirm its role as a non-obligate chain terminator?
Q. How do resistance mutations impact activity, and how is this analyzed?
- Site-directed mutagenesis introduces mutations (e.g., S96T/N142T) into replicons.
- Triphosphate competition assays measure reduced inhibition of mutant RdRp.
- Clinical isolates from treatment-failure patients are sequenced to correlate mutations with phenotypic resistance .
Q. What challenges exist in designing dual-acting nucleoside analogs?
- Structural divergence between viral polymerases (e.g., HCV NS5B vs. SARS-CoV-2 RdRp) necessitates modular modifications (e.g., 7-deazapurine bases) to broaden activity.
- Toxicity profiling ensures mitochondrial DNA polymerase γ inhibition is minimized, requiring in vitro mitochondrial toxicity assays (e.g., lactate production in HepG2 cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
